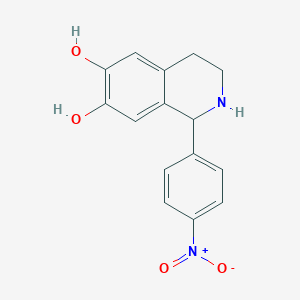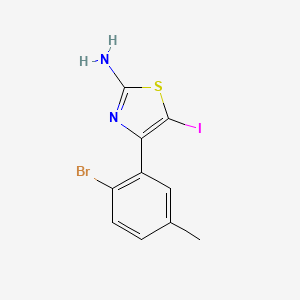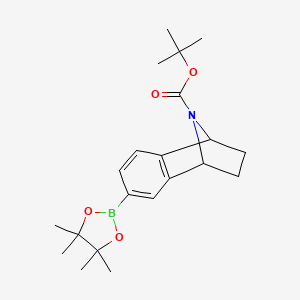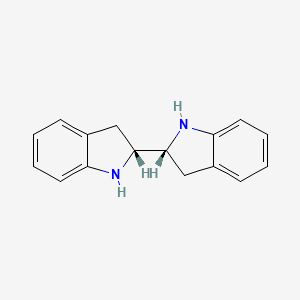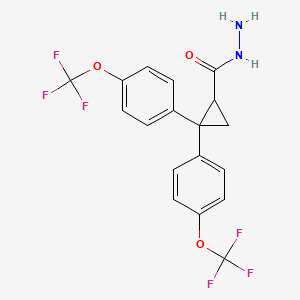
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide is a complex organic compound characterized by the presence of trifluoromethoxy groups attached to phenyl rings, which are further connected to a cyclopropane ring and a carbohydrazide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediates. One common approach is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form the desired bis-urea compounds . The cyclopropane ring is then introduced through cyclopropanation reactions, often using diazo compounds under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of human soluble epoxide hydrolase, which is a target for treating conditions like hypertension and inflammation.
Materials Science: Its unique structural features make it a candidate for developing advanced materials with specific electronic and mechanical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes and its use in drug development.
作用机制
The mechanism of action of 2,2-Bis(4-(trifluoromethoxy)phenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides and thereby modulating physiological processes like inflammation and blood pressure regulation . The trifluoromethoxy groups enhance the compound’s binding affinity and stability .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used as an intermediate in the synthesis of various trifluoromethoxy-containing compounds.
Metaflumizone: An insecticide that also contains trifluoromethoxy groups and acts by blocking sodium channels in pests.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and trifluoromethoxy groups, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various research and industrial applications .
属性
分子式 |
C18H14F6N2O3 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C18H14F6N2O3/c19-17(20,21)28-12-5-1-10(2-6-12)16(9-14(16)15(27)26-25)11-3-7-13(8-4-11)29-18(22,23)24/h1-8,14H,9,25H2,(H,26,27) |
InChI 键 |
YHNJBSNUMROQQE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


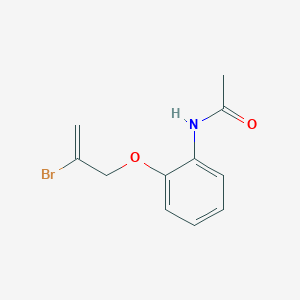
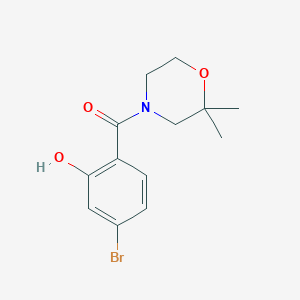
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
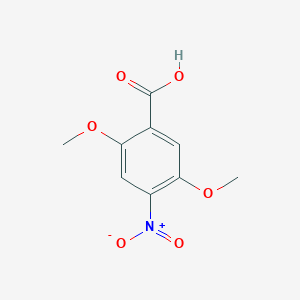
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
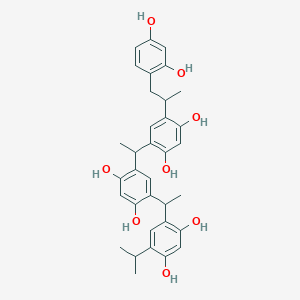
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)

